Pyridoxine dipalmitate
Description
Contextualization as a Pyridoxine (B80251) Ester Derivative
Pyridoxine dipalmitate is a diester of pyridoxine, formed through the esterification of the two primary alcohol groups of pyridoxine with palmitic acid, a common saturated fatty acid. nih.gov This chemical modification transforms the hydrophilic nature of pyridoxine into a lipophilic one, enhancing its solubility in fats and oils. thegoodscentscompany.com This alteration of its physical properties is a key driver for its investigation and application in various fields.
The synthesis of this compound typically involves reacting pyridoxine with an excess of palmitic acid or its more reactive derivative, palmitoyl (B13399708) chloride. The reaction can be facilitated by the use of acid catalysts and may be conducted in non-polar solvents or under solvent-free conditions at elevated temperatures. The resulting compound is a white, crystalline powder.
Historical Perspective on its Scientific Investigation
The scientific exploration of pyridoxine and its derivatives has a rich history. Pyridoxine itself was first isolated in 1938. nih.gov Following the establishment of its structure, researchers began to investigate various modifications of the vitamin B6 molecule to understand its functions and improve its properties for various applications.
The investigation into fatty acid esters of pyridoxine, including this compound, appears to have gained momentum in the late 1960s. A series of studies published in 1969 explored the synthesis, percutaneous absorption, and gastrointestinal absorption of pyridoxine fatty acid esters. nih.govnih.gov These early studies laid the groundwork for understanding how modifying the lipophilicity of pyridoxine affects its biological interactions. Research from this period demonstrated that the dipalmitate ester, due to its fat-soluble nature, exhibited different absorption characteristics compared to the parent pyridoxine. nih.gov
Structural Relationship to Core Pyridoxine Vitamers and Other Esters
Vitamin B6 exists as a group of six chemically related compounds, known as vitamers, which include pyridoxine (PN), pyridoxal (B1214274) (PL), pyridoxamine (B1203002) (PM), and their phosphorylated forms: pyridoxine-5'-phosphate (PNP), pyridoxal-5'-phosphate (PLP), and pyridoxamine-5'-phosphate (PMP). wikipedia.orgnih.gov Pyridoxine is characterized by a pyridine (B92270) ring with a methyl group, a hydroxyl group, and two hydroxymethyl groups. nih.gov
This compound's core structure is the same pyridoxine molecule. The key difference lies in the esterification of the hydroxyl groups at positions 4 and 5 of the pyridine ring with palmitic acid. nih.gov This results in the addition of two long, 16-carbon fatty acid chains to the pyridoxine backbone.
This structural modification significantly alters the molecule's properties compared to the core vitamers, which are all water-soluble. cosmacon.de While other fatty acid esters of pyridoxine have been synthesized for research purposes, such as pyridoxine dicaprylate, the dipalmitate is a well-studied example of how esterification can be used to modify the physicochemical characteristics of vitamin B6. scribd.com
Detailed Research Findings
Physicochemical Properties of this compound
The chemical and physical properties of this compound are distinct from its parent compound, pyridoxine. These properties are crucial for its handling and application in various formulations.
| Property | Value | Source |
| Molecular Formula | C₃₈H₆₇NO₅ | scbt.com |
| Molecular Weight | 617.94 g/mol | scbt.com |
| Appearance | White powder | |
| Melting Point | 87-91 °C | |
| Solubility | Lipid-soluble | |
| IUPAC Name | (4-hexadecanoyloxy-5-hydroxy-6-methylpyridin-3-yl)methyl hexadecanoate | nih.gov |
Comparative Analysis of Pyridoxine and its Dipalmitate Ester
The esterification of pyridoxine with two molecules of palmitic acid leads to significant changes in its properties.
| Feature | Pyridoxine | This compound | Source |
| Solubility | Water-soluble | Lipid-soluble | cosmacon.de |
| Molecular Weight | 169.18 g/mol | 617.94 g/mol | scbt.comwikipedia.org |
| Structure | Pyridine ring with two hydroxymethyl groups | Pyridine ring with two palmitoyl ester groups | nih.govnih.gov |
| Synthesis | Commercially synthesized from alanine (B10760859) or propionic acid | Synthesized by esterification of pyridoxine with palmitic acid | wikipedia.org |
Properties
CAS No. |
635-38-1 |
|---|---|
Molecular Formula |
C38H67NO5 |
Molecular Weight |
617.9 g/mol |
IUPAC Name |
(4-hexadecanoyloxy-5-hydroxy-6-methylpyridin-3-yl) hexadecanoate |
InChI |
InChI=1S/C38H67NO5/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-35(40)43-34-32-39-33(3)37(42)38(34)44-36(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32,42H,4-31H2,1-3H3 |
InChI Key |
XQPZOTDPIYWJQZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CN=C(C(=C1COC(=O)CCCCCCCCCCCCCCC)O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CN=C(C(=C1OC(=O)CCCCCCCCCCCCCCC)O)C |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modifications of Pyridoxine Dipalmitate
Classical Esterification Approaches for Dipalmitate Synthesis
The conventional synthesis of pyridoxine (B80251) dipalmitate primarily involves direct esterification or the use of more reactive acylating agents. ontosight.ai These methods have been foundational in the production of this compound.
Direct Esterification: This approach involves reacting pyridoxine with an excess of palmitic acid at elevated temperatures, typically between 100°C and 150°C. To facilitate the reaction and drive the equilibrium towards the product, acid catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed. The reaction can be conducted in non-polar solvents or under solvent-free conditions. Purification of the final product is generally achieved through crystallization or chromatographic techniques.
Esterification using Palmitoyl (B13399708) Chloride or Anhydride (B1165640): A more reactive route utilizes palmitoyl chloride or palmitic anhydride as the acylating agent. This method allows for milder reaction conditions. The pyridoxine is typically dissolved in an anhydrous solvent like pyridine (B92270) or dichloromethane, which can also serve to neutralize the hydrochloric acid byproduct. Base catalysts, such as triethylamine (B128534), may also be added for this purpose. The reaction is often initiated at a cooler temperature (0-25°C) and then allowed to warm to room temperature. The process concludes with quenching the reaction with water, followed by extraction and purification of the pyridoxine dipalmitate.
A specific example of this approach involves first synthesizing palmitoyl chloride from palmitic acid and thionyl chloride in the presence of benzene. guidechem.com The resulting palmitoyl chloride is then reacted with pyridoxine in a chloroform (B151607) and water mixture, with anhydrous sodium carbonate added. guidechem.com The reaction proceeds at room temperature for approximately 20 hours. guidechem.com The final product is isolated through a series of washing and drying steps, followed by recrystallization from ethanol (B145695) to yield a white product. guidechem.com
Modern and Green Chemistry Methodologies for this compound Production
In recent years, there has been a shift towards more sustainable and environmentally friendly methods for chemical synthesis. For this compound, this has led to the exploration of enzymatic and solvent-free approaches.
Lipase-Catalyzed Esterification: A prominent green chemistry approach is the use of lipases as biocatalysts. This enzymatic method offers high specificity and operates under mild conditions, which helps to reduce energy consumption and the formation of by-products. Lipases can catalyze the esterification of pyridoxine with palmitic acid in either organic solvents or solvent-free systems, providing a more regioselective and environmentally benign process compared to classical chemical methods. Research has shown that immobilized lipases, such as Novozym 435, are effective in catalyzing the synthesis of sugar esters, with reaction yields being influenced by the choice of solvent. nih.gov While polar solvents can enhance the solubility of saccharides, they may also negatively impact enzyme activity. nih.gov
Solvent-Free Synthesis: The elimination of organic solvents is a key principle of green chemistry. Thermal multicomponent reactions under solvent-free and catalyst-free conditions represent an eco-friendly strategy for synthesizing related pyridine derivatives like 2-pyridones. rsc.org This approach, which proceeds through a domino sequence of reactions, highlights the potential for developing cleaner synthetic routes for this compound that minimize waste. rsc.org
Optimization of Reaction Parameters for Yield and Purity
Achieving high yield and purity in the synthesis of this compound requires careful control over several reaction parameters.
| Parameter | Effect on Synthesis |
| Catalyst Selection | Acid catalysts can increase the rate of direct esterification but may also lead to degradation of the product. In methods using acyl chlorides, base catalysts are effective in minimizing side reactions. |
| Solvent Effects | In acyl chloride-based syntheses, polar aprotic solvents can improve the solubility of reactants and increase reaction rates. Conversely, solvent-free conditions in direct esterification reduce environmental waste. |
| Temperature Control | Maintaining an optimal temperature is crucial to prevent the degradation of pyridoxine and to maximize the formation of the desired ester. For instance, in lipase-catalyzed synthesis of starch palmitate, the conversion rate increased with temperature up to 60°C but then decreased at higher temperatures. nih.gov |
| Reactant Purity and Stoichiometry | The use of high-purity pyridoxine and careful control of the stoichiometric ratio of the palmitic acid derivative are essential for improving both the yield and the purity of the final product. |
| Purification Methods | Purity is typically validated using High-Performance Liquid Chromatography (HPLC), with a common purity threshold set at >98.0%. Physical characterization methods include melting point analysis and solubility tests. |
Catalytic Systems Utilized in this compound Synthesis
The choice of catalyst is a critical factor that influences the efficiency and outcome of this compound synthesis.
Acid Catalysts: In direct esterification, strong acids like sulfuric acid and p-toluenesulfonic acid are commonly used to protonate the carbonyl oxygen of palmitic acid, making it more electrophilic and thus promoting the ester bond formation with pyridoxine. However, these harsh conditions can sometimes lead to unwanted side reactions or degradation of the vitamin B6 moiety.
Base Catalysts: In syntheses involving more reactive acylating agents like palmitoyl chloride, bases such as triethylamine or pyridine are employed. Their primary role is to act as an acid scavenger, neutralizing the hydrochloric acid that is formed as a byproduct. This prevents the protonation of the pyridoxine nitrogen, which would deactivate it towards acylation, and minimizes potential acid-catalyzed side reactions.
Enzymatic Catalysts (Lipases): Lipases represent a milder and more selective catalytic system. These enzymes can operate under neutral pH and lower temperatures, which preserves the integrity of the heat-sensitive pyridoxine molecule. Their ability to catalyze esterification with high regioselectivity is a significant advantage, potentially allowing for the selective acylation of specific hydroxyl groups on the pyridoxine ring. For example, lipase (B570770) from Candida rugosa has been used to catalyze the synthesis of a precursor for vitamin B6. researchgate.net
Metal-Based Catalysts: While not as commonly reported for this compound specifically, related syntheses of pyridoxine and its derivatives have employed metal catalysts. For instance, the synthesis of pyridoxine itself can involve catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon. Furthermore, cobalt and ruthenium complexes have been used in [2+2+2] cycloaddition reactions to construct the pyridine ring of pyridoxine derivatives. researchgate.net
Derivatization and Analog Generation of this compound
The generation of derivatives and analogs of this compound is an area of research focused on fine-tuning its chemical and physical properties for specific applications. This involves modifications at the esterification sites, on the palmitate chains, and on the pyridine ring itself.
Esterification Site Selectivity Studies
Pyridoxine has two primary hydroxyl groups at the 4' and 5' positions available for esterification. Studies on multi-site esterification of therapeutic peptides have shown that the position of the ester can significantly impact properties like hydrophobicity and hydrolytic stability. rsc.org Applying this concept to this compound, selective esterification at one hydroxyl group over the other could lead to monoesters with different characteristics compared to the dipalmitate. Achieving such selectivity often requires the use of protecting groups or highly specific catalytic systems like enzymes. Lipase-catalyzed esterification, for instance, is known for its regioselectivity, which could be harnessed to produce specific mono- or di-esters of pyridoxine.
Modifications of the Palmitate Moiety and Pyridine Ring
Modifications of the Palmitate Moiety: The long, saturated chain of palmitic acid contributes significantly to the lipophilicity of this compound. Altering this fatty acid component is a direct way to modify the molecule's properties. For example, using fatty acids with different chain lengths (shorter or longer than C16) or introducing unsaturation (e.g., oleic acid) would change the molecule's melting point, solubility, and potentially its interaction with biological membranes. The covalent modification of proteins with various fatty acids has been shown to be a viable strategy, suggesting that similar modifications to pyridoxine could be achieved. liverpool.ac.uk
Modifications of the Pyridine Ring: The pyridine ring of pyridoxine is another site for potential modification. Research has been conducted on the synthesis of various functionalized pyridoxine derivatives. tandfonline.comtandfonline.com For instance, new approaches have been developed for synthesizing derivatives with different substituents at the 2-position of the pyridine ring. tandfonline.comtandfonline.com Furthermore, the introduction of different functional groups, such as aminooxazole, aminoimidazole, and aminopyrrole fused to the pyridinol core, has been explored. mdpi.com These modifications can alter the electronic properties, polarity, and potential biological interactions of the molecule. The pyridine scaffold is a common feature in many drug molecules, and its substitution pattern is known to significantly influence pharmacological activity. nih.gov
Synthesis of Novel Pyridoxine Fatty Acid Esters
The synthesis of novel pyridoxine fatty acid esters is an area of significant research, driven by the goal of enhancing the lipophilicity and stability of pyridoxine (Vitamin B6) for applications in pharmaceuticals and cosmetics. ontosight.aiconicet.gov.ar These modifications aim to improve skin penetration and affinity for membrane lipids. conicet.gov.ar Both chemical and enzymatic methods have been developed to achieve these syntheses, with enzymatic routes often favored for their high regioselectivity and milder, more environmentally friendly reaction conditions. conicet.gov.ar
One prominent approach involves the enzyme-catalyzed acylation of pyridoxine. conicet.gov.ar Researchers have successfully prepared a series of novel monoacylated fatty acid derivatives of pyridoxine using various lipases as biocatalysts. conicet.gov.ar In these studies, lipases from sources such as Candida antarctica, Candida rugosa, porcine pancreas (PPL), and Lipozyme (LIP) have been employed to catalyze the esterification of pyridoxine with different fatty acids. conicet.gov.ar A key finding from this enzymatic approach is its remarkable regioselectivity; the acylation occurs exclusively at the 5-position of the pyridine ring, yielding only monoacyl derivatives. conicet.gov.ar To optimize the synthesis, reaction parameters such as temperature and the ratio of acylating agent to substrate were investigated. For instance, using stearic acid as the acylating agent, it was found that a higher temperature of 55°C led to low regioselectivity, while doubling the acylating agent-to-substrate ratio did not improve the reaction yield. conicet.gov.ar
Another strategy for creating novel pyridoxine derivatives involves linking them with fatty acids via cleavable linker moieties to produce "soft antimicrobials". nih.govresearchgate.net In one such study, a diverse series of 43 quaternary ammonium (B1175870) pyridoxine derivatives were designed and synthesized. nih.govresearchgate.net These complex structures involved creating six-membered acetals and ketals of pyridoxine, which were then bound to a fatty acid fragment through an ester or amide linker. nih.govresearchgate.net The synthesis of these compounds from pyridoxine hydrochloride is a multi-stage process, requiring between four and ten steps. researchgate.net
Chemical synthesis provides an alternative route. A conventional method for preparing this compound involves a two-step process. guidechem.com First, palmitoyl chloride is synthesized by reacting palmitic acid with thionyl chloride in the presence of benzene. guidechem.com The resulting palmitoyl chloride is then reacted with pyridoxine in a chloroform solution containing anhydrous sodium carbonate. guidechem.com This reaction proceeds at room temperature over approximately 20 hours to yield the crude this compound, which can be further purified by recrystallization from ethanol. guidechem.com
Further synthetic explorations have focused on creating functionalized pyridoxine derivatives from different starting materials. For example, new derivatives with hydroxymethyl groups at positions 3 and 4 of the pyridine ring have been synthesized from 2-halopyridine-3,4-dicarbonitriles. tandfonline.com This method involves the reduction of intermediate pyridine-3,4-dicarboxylates using sodium borohydride. tandfonline.com
The table below summarizes the findings from an enzymatic synthesis study, showcasing the regioselective acylation of pyridoxine with various fatty acids using different lipases.
Table 1: Enzymatic Synthesis of Pyridoxine Monoesters
| Acylating Agent | Enzyme | Solvent | Yield (%) |
|---|---|---|---|
| Ethyl octanoate | Candida antarctica lipase (CAL) | Acetone | 83 |
| Ethyl decanoate | Candida antarctica lipase (CAL) | Acetone | 78 |
| Ethyl laurate | Candida antarctica lipase (CAL) | Acetone | 75 |
| Ethyl myristate | Candida antarctica lipase (CAL) | Acetone | 69 |
| Ethyl palmitate | Candida antarctica lipase (CAL) | Acetone | 64 |
| Ethyl stearate | Candida antarctica lipase (CAL) | Acetone | 60 |
| Stearic acid | Porcine pancreas lipase (PPL) | Acetone | 45 |
| Stearic acid | Candida rugosa lipase (CRL) | Acetone | 30 |
Data sourced from a study on enzyme-catalyzed preparation of novel fatty acid derivatives of pyridoxine. conicet.gov.ar
Advanced Spectroscopic and Structural Characterization of Pyridoxine Dipalmitate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For pyridoxine (B80251) dipalmitate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon resonances, confirming the connectivity of the pyridoxine core to the two palmitoyl (B13399708) chains.
The ¹H NMR spectrum of pyridoxine dipalmitate displays characteristic signals for the pyridoxine moiety and the long aliphatic chains of the palmitate groups. The protons on the pyridoxine ring and the methylene (B1212753) groups adjacent to the ester linkages are shifted downfield compared to unsubstituted pyridoxine, a direct consequence of the deshielding effect of the carbonyl groups.
The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct resonances for the aromatic carbons of the pyridoxine ring, the ester carbonyl carbons, and the numerous methylene carbons of the palmitoyl chains. The chemical shifts of the carbons directly attached to the ester oxygen atoms are significantly shifted downfield.
Interactive ¹H NMR Data Table for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-6 (pyridoxine ring) | ~8.0 | s | - |
| H-2' (pyridoxine CH₃) | ~2.5 | s | - |
| H-4', H-5' (pyridoxine CH₂) | ~5.1-5.3 | s | - |
| α-CH₂ (palmitoyl) | ~2.3 | t | 7.5 |
| β-CH₂ (palmitoyl) | ~1.6 | m | - |
| (CH₂)n (palmitoyl) | ~1.2-1.4 | m | - |
| CH₃ (palmitoyl) | ~0.9 | t | 7.0 |
Interactive ¹³C NMR Data Table for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (pyridoxine ring) | ~150 |
| C-3 (pyridoxine ring) | ~148 |
| C-4 (pyridoxine ring) | ~135 |
| C-5 (pyridoxine ring) | ~132 |
| C-6 (pyridoxine ring) | ~147 |
| C-2' (pyridoxine CH₃) | ~20 |
| C-4', C-5' (pyridoxine CH₂) | ~62-65 |
| C=O (ester carbonyl) | ~173 |
| α-CH₂ (palmitoyl) | ~34 |
| β-CH₂ (palmitoyl) | ~25 |
| (CH₂)n (palmitoyl) | ~29-32 |
| CH₂ (near terminal CH₃) | ~22 |
| CH₃ (palmitoyl) | ~14 |
Two-dimensional NMR experiments are instrumental in confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum of this compound would show correlations between adjacent protons in the palmitoyl chains. For instance, the triplet of the α-CH₂ protons would show a cross-peak with the multiplet of the β-CH₂ protons, and so on along the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum establishes the direct one-bond correlations between protons and their attached carbons. This is crucial for definitively assigning the carbons of the pyridoxine core and the palmitoyl chains based on their corresponding proton chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals long-range (two- and three-bond) correlations between protons and carbons. Key HMBC correlations for this compound would include cross-peaks between the methylene protons at positions 4' and 5' of the pyridoxine core and the carbonyl carbons of the respective palmitoyl chains, unequivocally confirming the ester linkages.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound. The expected exact mass for the protonated molecule [M+H]⁺ of this compound (C₃₈H₆₇NO₅) would be calculated and compared with the experimentally determined value to confirm its molecular formula with high confidence.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion of this compound) and its subsequent fragmentation. The analysis of the resulting fragment ions provides valuable structural information. The fragmentation of this compound is expected to proceed through characteristic pathways for esters and pyridoxine derivatives.
Predicted MS/MS Fragmentation of this compound
| Fragment Ion (m/z) | Proposed Structure/Loss |
| [M - C₁₅H₃₁CO₂H]+ | Loss of one palmitic acid molecule |
| [M - 2(C₁₅H₃₁CO₂H)]+ | Loss of both palmitic acid molecules |
| [C₁₅H₃₁CO]+ | Palmitoyl cation |
| Pyridoxine core fragments | Various fragments arising from the cleavage of the pyridoxine ring |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to show strong absorption bands characteristic of the ester functional groups. A prominent C=O stretching vibration for the ester carbonyls would be observed around 1740 cm⁻¹. Additionally, C-O stretching vibrations associated with the ester linkage would appear in the 1250-1100 cm⁻¹ region. The spectrum would also feature C-H stretching vibrations from the aliphatic chains around 2920 and 2850 cm⁻¹ and aromatic C=C and C=N stretching vibrations from the pyridoxine ring in the 1600-1450 cm⁻¹ region.
The Raman spectrum of this compound would also exhibit characteristic peaks. The aromatic ring vibrations of the pyridoxine moiety would give rise to distinct Raman signals. The C-H stretching and bending modes of the long aliphatic chains would also be prominent. While the ester carbonyl stretch is typically weaker in Raman than in IR, it may still be observable.
X-ray Crystallography for Solid-State Structure Determination
No crystallographic data for this compound, such as unit cell dimensions, space group, or atomic coordinates, were found in the searched scientific literature. While this compound is described as a crystalline powder, which suggests its solid-state structure could be determined by X-ray crystallography, no published studies presenting such an analysis were identified.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Specific UV-Vis absorption spectra for this compound, including information on its maximum absorption wavelength (λmax) and molar absorptivity, are not available in the reviewed literature. Although the pyridoxine moiety acts as a chromophore, the precise influence of the dipalmitate esters on its electronic transitions has not been documented.
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles
No TGA thermograms or data detailing the decomposition temperatures and mass loss stages for this compound were found. Such data would be crucial for understanding its thermal stability.
Differential Scanning Calorimetry (DSC) for Phase Transition Studies
Specific DSC thermograms for this compound, which would provide information on melting point, enthalpy of fusion, and other phase transitions, are not available in the public scientific literature.
Analytical Methodologies for Pyridoxine Dipalmitate
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating and quantifying Pyridoxine (B80251) Dipalmitate from various matrices, such as cosmetic formulations. The choice of method depends on the compound's high molecular weight and non-polar nature.
While numerous validated High-Performance Liquid Chromatography (HPLC) methods exist for the water-soluble parent, pyridoxine, specific HPLC methods developed and validated exclusively for Pyridoxine Dipalmitate are not extensively documented in readily available scientific literature. The analysis of pyridoxine typically involves reversed-phase C18 columns with aqueous-organic mobile phases. unomaha.edujournaljsrr.combvchroma.comnih.govjapsonline.comresearchgate.net
For the highly lipophilic this compound, a different approach would be necessary. A suitable method would likely employ:
Reversed-Phase HPLC: Using a C18 or C8 column.
Non-Aqueous Mobile Phase: A solvent system with a high percentage of organic solvent, such as methanol (B129727), acetonitrile, or a mixture thereof, would be required to ensure solubility and achieve adequate retention and separation.
Detection: UV detection would be applicable, with the detection wavelength set near the absorbance maximum of the pyridine (B92270) ring, which is around 290 nm for pyridoxine hydrochloride. unomaha.edujournaljsrr.com
The development and validation of such a method would involve assessing parameters like linearity, accuracy, precision, specificity, and robustness, ensuring the method is suitable for its intended purpose, such as quality control of cosmetic products.
Table 1: Comparison of Typical HPLC Parameters for Pyridoxine vs. Theoretical Parameters for this compound
| Parameter | Pyridoxine Hydrochloride | This compound (Theoretical) |
| Column | Reversed-Phase C18 | Reversed-Phase C18 or C8 |
| Mobile Phase | Aqueous buffer/Methanol/Acetonitrile | Methanol/Acetonitrile/Other organic solvents |
| Detection | UV at ~290 nm or Fluorescence | UV at ~290-320 nm |
| Solubility | Water-soluble | Fat/Oil-soluble |
Specific Gas Chromatography (GC) methods for the direct analysis of intact this compound are not commonly found in scientific literature. GC analysis of the parent vitamin B6 forms, such as pyridoxine, typically requires a derivatization step to convert the polar hydroxyl groups into more volatile silyl (B83357) ethers (e.g., TMS derivatives) before injection. hmdb.ca
Due to its high molecular weight and esterified nature, this compound presents challenges for GC analysis. The two palmitate chains significantly increase the boiling point, making it difficult to volatilize without thermal decomposition. While the hydroxyl groups are already blocked, precluding the need for silylation, the compound's low volatility is the primary limiting factor for standard GC applications.
Supercritical Fluid Chromatography (SFC) is a promising technique for the separation of fat-soluble compounds and is well-suited for the analysis of this compound. nih.govbohrium.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which provides benefits of both gas and liquid chromatography, such as low viscosity and high diffusivity. researchgate.net This allows for fast and efficient separations of thermally labile and high molecular weight compounds.
While specific, validated SFC methods for this compound are not widely published, the technique is broadly applied to the analysis of fat-soluble vitamins. nih.govbohrium.comjasco-global.com A theoretical SFC method for this compound would likely involve:
Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier) like methanol or ethanol (B145695) to modulate analyte retention.
Stationary Phase: A variety of columns could be screened, including those used for reversed-phase or normal-phase HPLC.
Detection: A UV detector or mass spectrometer (MS) could be coupled to the system for detection and identification.
SFC stands out as a "green" analytical technique due to its reduced consumption of organic solvents compared to HPLC. researchgate.net
Electrophoretic Methods for Purity and Identity
Electrophoretic methods, such as capillary zone electrophoresis (CZE), are generally employed for the analysis of charged, water-soluble molecules. There is no evidence in the scientific literature of electrophoretic methods being applied to the analysis of this compound.
This is because this compound is a neutral, non-ionic, and highly lipophilic molecule. It lacks the charge necessary for migration in an electric field and is insoluble in the aqueous buffer systems typically used in electrophoresis. Therefore, these methods are not suitable for the analysis of this compound.
Electrochemical Detection Methods
Electrochemical methods detect analytes based on their oxidation or reduction at an electrode surface. The core pyridine ring in the vitamin B6 structure is electrochemically active and can be oxidized.
Cyclic voltammetry (CV) has been used to study the electrochemical properties of the parent compound, pyridoxine. These studies typically investigate the oxidation of the hydroxyl group on the pyridine ring in aqueous or aprotic (non-aqueous) solvents.
Specific applications of cyclic voltammetry for the quantitative analysis of this compound have not been documented. While the electroactive pyridine nucleus is present in the dipalmitate ester, the analysis would need to be conducted in a non-aqueous solvent system in which the compound is soluble. The large, insulating palmitate chains could also influence the electron transfer kinetics at the electrode surface, potentially affecting the sensitivity and characteristics of the voltammetric response compared to the parent pyridoxine.
Sensor Development for this compound Detection
The development of sensors for vitamin B6 has primarily concentrated on the detection of its unesterified form, pyridoxine. Electrochemical sensors, in particular, have been a significant area of research due to their potential for simplicity, rapid response, and high sensitivity. impactfactor.org These sensors typically operate by detecting the electrochemical oxidation of the pyridoxine molecule at the surface of a modified electrode.
Various materials have been employed to enhance the sensitivity and selectivity of these sensors, including copper nanoparticle-modified carbon paste electrodes (CuNCPE) and poly(phenylalanine)/functionalized multi-walled carbon nanotube-modified glassy carbon electrodes (GCE). nih.goviapchem.org For instance, a CuNCPE sensor operating in a phosphate (B84403) buffer has been shown to detect pyridoxine with a limit of detection of 32.12 µM. nih.gov The mechanism involves the electro-oxidation of pyridoxine, first to the aldehyde pyridoxal (B1214274), and then to pyridoxic acid. nih.gov
However, direct detection of this compound using these specific sensor technologies has not been extensively reported. The two bulky palmitate groups esterified to the pyridoxine backbone block the hydroxyl groups that are typically involved in the electrochemical reactions. Therefore, the application of existing pyridoxine sensors to this compound would likely necessitate a preliminary hydrolysis step. This sample preparation stage would cleave the ester bonds, liberating the electroactive pyridoxine molecule for subsequent detection. Future research may focus on developing sensors that can either directly recognize the dipalmitate ester or integrate an enzymatic hydrolysis layer for in-situ conversion.
Table 1: Comparison of Electrochemical Sensors for Pyridoxine Detection Note: These sensors are developed for Pyridoxine, not this compound.
| Sensor Type | Linear Range | Limit of Detection (LOD) | Reference |
| Cu-P(1,8DAN)/Gr/GC electrode | 0.58–24.51 μM | 0.3 μM | mdpi.com |
| MIP P-(3ABA)/CFP electrode | 0.6–700 μM | 0.010 μM | mdpi.com |
| CuNCPE | 8.88–1000.0 µM | 32.12 µM | nih.gov |
| poly(phenylalanine)/F-MWCNT/GCE | 0.5–200 µM | 0.038 µM | iapchem.org |
Spectrophotometric Quantification Methods
Spectrophotometry offers a reliable and accessible method for the quantification of vitamin B6 derivatives. For this compound, a particularly relevant technique is a modification of the Gibbs' method. This approach is designed for the estimation of pyridoxine diacylates (PIN-DA) in cosmetic preparations. The method involves reacting the this compound sample with 2,6-dibromoquinone chlorimide (B1606774) in an ethanol solution. This reaction produces a colored product, and the absorbance is measured at a wavelength of 650 mμ to determine the concentration of the ester. For emulsified samples, a preliminary extraction step using a mixture of ethanol and chloroform (B151607) may be required to isolate the compound from interfering materials. This method has been demonstrated to be both rapid and accurate for routine analysis.
While numerous other spectrophotometric methods exist for the parent compound, pyridoxine hydrochloride, they are typically based on reactions that would not occur with the esterified form. These methods often involve reactions with reagents like ferric ions or diazotized p-nitroaniline. To apply these methods to this compound, a complete hydrolysis of the ester bonds would be necessary to convert it back to pyridoxine before the color-forming reaction can proceed.
Near-Infrared Spectroscopy (NIRS) for Rapid Analysis
Near-Infrared Spectroscopy (NIRS) is a powerful, non-destructive analytical technique that measures the absorption of light in the near-infrared region of the electromagnetic spectrum (approximately 700 to 2500 nm). google.com This technique is particularly well-suited for the rapid analysis of organic molecules, such as vitamins and their derivatives, often with minimal to no sample preparation. nih.govthermofisher.com
The applicability of NIRS for the analysis of vitamin esters, including palmitate esters, has been established. google.com A patent for the spectroscopic analysis of vitamins describes a method for the direct determination of various vitamins in mixtures, including retinol (B82714) in esterified forms (acetate, palmitate, or propionate) and pyridoxine hydrochloride, by recording their near-infrared spectra and applying chemometric algorithms to determine concentration. google.com Further studies have successfully used NIRS to determine the concentration of pyridoxine in multi-vitamin premixes. researchgate.net
Given these precedents, NIRS shows significant promise for the rapid and efficient quality control analysis of this compound. The technique could be used to directly measure the concentration of the compound in raw materials or finished products without the need for solvents or complex procedures. By developing a calibration model correlating NIRS spectral data with known concentrations of this compound, it would be possible to perform real-time, in-line, or at-line analysis during manufacturing.
Table 2: Potential Advantages of NIRS for this compound Analysis
| Feature | Description |
| Speed | Analysis can be performed in seconds to minutes. |
| Non-destructive | The sample remains intact after analysis. |
| No Sample Preparation | Often, samples can be analyzed directly without solvents or reagents. |
| Versatility | Can analyze solid powders, creams, and liquids. |
| Cost-Effective | Reduces solvent usage and labor time for routine analysis. |
Impurity Profiling and Degradant Identification
The impurity profile of an active ingredient is critical for its quality and safety. In the case of this compound, the stability of the molecule plays a central role in determining its impurity and degradant profile. Research has shown that the esterification of pyridoxine with long-chain saturated fatty acids significantly enhances its stability. One study noted a profound improvement in heat stability when one palmitoyl (B13399708) group was introduced, and the ester became completely stable when fully esterified, as is the case with this compound. semanticscholar.org
This inherent stability means that under normal storage conditions, degradation of the this compound molecule is minimal. Consequently, the primary impurities are more likely to be process-related, originating from the synthesis of the compound, rather than from its degradation. Quality assurance protocols for manufacturers focus on achieving high purity levels, often exceeding 99%, and ensuring the final product is free from contaminants. nbinno.com
Potential process-related impurities could include:
Residual starting materials (Pyridoxine and Palmitic Acid)
Pyridoxine monopalmitate (the mono-esterified intermediate)
Unreacted reagents or solvents used in the synthesis process
Degradation, if it were to occur under forced or harsh conditions (e.g., extreme pH, high temperature for extended periods), would likely proceed via the hydrolysis of the ester linkages. This would yield pyridoxine and palmitic acid as the primary degradants. Following this initial cleavage, any subsequent degradation would likely follow the known pathways for pyridoxine itself, which can include oxidation to form products such as pyridoxal. researchgate.net However, the high stability of the dipalmitate ester makes this a less common concern compared to process-related impurities. semanticscholar.org
Biochemical Transformations and Enzymatic Hydrolysis of Pyridoxine Dipalmitate in Model Systems
Hydrolytic Stability under Varying Chemical Conditions (e.g., pH, temperature)
The stability of pyridoxine (B80251) dipalmitate is a key factor in its formulation and efficacy. While specific kinetic data on the hydrolytic stability of pyridoxine dipalmitate is not extensively available in the public domain, the stability of its core molecule, pyridoxine, and other vitamin esters provides valuable insights.
The pyridoxine molecule itself is susceptible to degradation under certain conditions. For instance, pyridoxine hydrochloride solutions have shown varied stability depending on pH and exposure to light. nih.gov Generally, pyridoxine is more stable at acidic pH and its degradation increases as the pH becomes more alkaline. nih.gov In one study, pyridoxine retention was as high as 97% at pH 4.5 but dropped to 66% at pH 7.0 after 15 hours of exposure to regular laboratory light. nih.gov
Temperature is another critical factor. Thermal degradation studies on various forms of vitamin B6 in buffer solutions and food matrices have shown that degradation rates increase with temperature. researchgate.net For example, the thermal degradation of pyridoxine hydrochloride in a buffer solution (pH 7.20) was observed over a temperature range of 110-145°C. researchgate.net While these conditions are more extreme than typical physiological or cosmetic storage conditions, they highlight the temperature-dependent nature of pyridoxine degradation. A study on the stability of a fortified military freeze-dried meal showed that pyridoxine retention was 85-88% after 24 months of storage at temperatures ranging from 1°C to 40°C. mdpi.com
The dipalmitate ester groups in this compound are expected to confer greater stability compared to free pyridoxine, particularly in lipophilic environments and emulsions. This is a common strategy for stabilizing vitamins; for instance, esterified forms of vitamin E are more stable than the parent molecule. mdpi.com The hydrolysis of these ester bonds is generally slow in the absence of enzymatic catalysts and is influenced by pH, with rates typically increasing under strongly acidic or alkaline conditions. For other vitamin esters, such as those of Vitamin C, formulation in an emulsion has been shown to provide protection against degradation. nih.gov
Table 1: Inferred Stability of this compound under Various Conditions This table is based on data from related compounds and general chemical principles due to the lack of direct studies on this compound.
| Condition | Expected Stability of Pyridoxine Moiety | Influence of Dipalmitate Esters |
| Acidic pH (e.g., 4.5) | High | Ester hydrolysis may be slow. |
| Neutral pH (e.g., 7.0) | Moderate | Ester hydrolysis is generally slow without catalysts. |
| Alkaline pH (e.g., >8.0) | Lower | Base-catalyzed ester hydrolysis rate increases. |
| Low Temperature (e.g., 4°C) | High | Hydrolysis rates are significantly reduced. |
| Room Temperature (e.g., 25°C) | Moderate to High | Slow hydrolysis may occur over extended periods. |
| Elevated Temperature (e.g., 40°C) | Moderate | Increased rate of both ester hydrolysis and pyridoxine degradation. |
| Light Exposure | Degradation of the pyridoxine ring is likely. | Dipalmitate chains do not offer significant photoprotection to the pyridoxine ring. |
Enzymatic Hydrolysis Mechanisms of this compound in vitro
For this compound to exert its biological effects as vitamin B6, the dipalmitate ester bonds must be cleaved to release free pyridoxine. This hydrolysis is primarily carried out by esterase and lipase (B570770) enzymes.
While specific enzymes that hydrolyze this compound have not been definitively identified and characterized in the literature, studies on the enzymatic synthesis of pyridoxine esters strongly suggest that lipases are the key enzymes involved. conicet.gov.arnih.gov Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of esterases that catalyze the hydrolysis of ester bonds in water-insoluble substrates. Given that this compound is a lipid-soluble molecule, lipases are the most probable candidates for its hydrolysis.
Studies on the enzymatic acylation of pyridoxine to form esters have utilized various lipases, including those from Candida antarctica (Novozym 435), Candida rugosa, and porcine pancreas. conicet.gov.arnih.govnih.gov The reverse reaction, hydrolysis, is therefore expected to be catalyzed by the same or similar enzymes. In the context of topical application, the skin possesses its own set of metabolic enzymes, including esterases, which could potentially hydrolyze this compound. nih.gov
Table 2: Potential Lipases for this compound Hydrolysis (Based on Esterification Studies)
| Enzyme Source | Common Name/Designation | Rationale for Involvement |
| Candida antarctica | Novozym 435 | High activity in synthesizing retinyl palmitate, a similar long-chain vitamin ester. nih.gov Also used in the regioselective acylation of pyridoxine. nih.gov |
| Candida rugosa | CRL | Used in the regioselective acylation of pyridoxine. conicet.gov.ar |
| Porcine Pancreas | PPL | A commonly used lipase in various esterification and hydrolysis reactions. conicet.gov.ar |
Detailed kinetic parameters (K_m, V_max) for the enzymatic hydrolysis of this compound are not available in published literature. However, general principles of lipase kinetics can be applied. The kinetics of lipase-catalyzed hydrolysis of esters can be complex, often involving interfacial activation, where the enzyme's activity significantly increases at the lipid-water interface.
Kinetic studies on the hydrolysis of other esters by lipases have been modeled using Michaelis-Menten kinetics, sometimes with modifications to account for factors like substrate inhibition or the biphasic nature of the reaction system. researchgate.netscielo.brmdpi.com The rate of hydrolysis would be expected to depend on factors such as substrate concentration, enzyme concentration, temperature, and pH. The optimal pH for many lipases is in the neutral to slightly alkaline range.
For analogous long-chain vitamin esters like retinyl palmitate, enzymatic hydrolysis has been studied, and while specific kinetic values are context-dependent, these studies confirm the feasibility of such enzymatic cleavage. usda.gov
The structure of this compound, specifically the presence of the two long-chain palmitate groups, is expected to significantly influence its interaction with hydrolytic enzymes.
Lipophilicity and Interfacial Binding : The long palmitate chains render the molecule highly lipophilic, requiring the action of lipases that are active at lipid-water interfaces. The enzyme must first adsorb to the interface of the lipid droplet or membrane where this compound is located.
Steric Hindrance : The bulky palmitate groups may create steric hindrance around the ester linkages, potentially influencing the rate of hydrolysis. The regioselectivity observed in the enzymatic synthesis of pyridoxine monoesters suggests that enzymes can differentiate between the different hydroxyl groups of pyridoxine. conicet.gov.ar This implies that the accessibility of the ester bonds in the dipalmitate form could also be a factor in the hydrolysis rate.
Fatty Acid Chain Length : Studies on the enzymatic hydrolysis of other esters have shown that the length of the fatty acid chain can affect the rate of reaction. While there is no data specific to this compound, in some systems, lipases exhibit optimal activity for fatty acids of a certain chain length.
Biotransformation Pathways in Non-Human, Non-Clinical Biological Models (e.g., cell cultures, microbial systems)
The biotransformation of this compound in simplified biological systems provides insights into its metabolic fate upon absorption.
There is a lack of direct studies identifying the metabolites of this compound in cell culture or microbial systems. However, based on the known metabolism of pyridoxine and fatty acids, a predicted biotransformation pathway can be outlined.
Upon cellular uptake, it is hypothesized that intracellular lipases or esterases would hydrolyze this compound. This would release free pyridoxine and two molecules of palmitic acid.
Pyridoxine Metabolism : Once released, pyridoxine would enter the vitamin B6 salvage pathway. In this pathway, pyridoxine is converted to pyridoxal (B1214274) 5'-phosphate (PLP), the active coenzyme form of vitamin B6. mdpi.com This conversion involves the action of enzymes such as pyridoxal kinase and pyridoxamine (B1203002) 5'-phosphate oxidase. nih.gov Further metabolism of vitamin B6 can lead to the formation of 4-pyridoxic acid, which is the major excretory product. researchgate.net Studies in human keratinocytes (HaCaT cells) have demonstrated the presence of enzymes capable of metabolizing various forms of vitamin B6. nih.gov
Palmitic Acid Metabolism : The released palmitic acid would be incorporated into cellular lipid pools and can be used for energy production via β-oxidation or for the synthesis of other lipids.
In microbial systems, certain bacteria are known to degrade pyridoxine. nih.govnih.gov For example, Arthrobacter species can utilize pyridoxine as a sole source of carbon and nitrogen. nih.gov It is plausible that these or other microorganisms could also hydrolyze this compound and then catabolize the resulting pyridoxine and palmitic acid. The degradation of pyridoxine in these microbes involves its conversion to isopyridoxal and subsequent ring cleavage. nih.gov
Table 3: Predicted Metabolites of this compound in Biological Systems
| Initial Compound | Predicted Primary Metabolites | Predicted Secondary Metabolites |
| This compound | Pyridoxine, Palmitic Acid | Pyridoxal, Pyridoxamine, Pyridoxal 5'-phosphate, 4-Pyridoxic Acid, Acetyl-CoA (from β-oxidation of palmitic acid) |
Enzyme Systems Involved in Biotransformation
While direct studies on the enzymatic hydrolysis of this compound are limited, the biotransformation of this compound can be inferred from the well-established roles of various esterases and lipases in the hydrolysis of other lipophilic vitamin esters, such as those of vitamin A (retinyl esters) and vitamin E (tocopheryl esters). nih.govmdpi.comresearchgate.net These enzymes are broadly classified as hydrolases that act on ester bonds. scielo.brnih.gov
The primary enzymes anticipated to be involved in the biotransformation of this compound are:
Pancreatic Lipase: This enzyme, present in the small intestine, plays a crucial role in the digestion of dietary fats, including triglycerides. nih.govaocs.org Given its function in hydrolyzing fatty acid esters, it is a prime candidate for the initial hydrolysis of this compound in the gastrointestinal tract. This process would release pyridoxine and palmitic acid, allowing for the absorption of vitamin B6. aocs.org
Carboxylesterases: This is a diverse group of enzymes found in various tissues, including the liver, intestines, and blood. They exhibit broad substrate specificity and are known to hydrolyze a wide range of ester-containing compounds. It is highly probable that carboxylesterases contribute to the hydrolysis of this compound, both in the intestine and after absorption into the bloodstream and subsequent distribution to tissues like the liver.
Intracellular Lipases: Tissues such as the liver and adipose tissue contain intracellular lipases, like hormone-sensitive lipase and monoglyceride lipase, which are involved in the mobilization of fatty acids from stored triglycerides. aocs.org These enzymes could also potentially act on this compound that has been taken up by cells, releasing pyridoxine to be used in cellular metabolism.
The enzymatic hydrolysis of this compound is expected to be a stepwise process, with the sequential removal of the two palmitate chains. The table below summarizes the potential enzymes and their putative roles in this process.
| Enzyme Family | Primary Location | Putative Role in this compound Biotransformation |
| Pancreatic Lipase | Small Intestine | Initial hydrolysis of dietary this compound. |
| Carboxylesterases | Intestines, Liver, Blood | Hydrolysis in various tissues following absorption. |
| Intracellular Lipases | Liver, Adipose Tissue | Intracellular release of pyridoxine from the dipalmitate ester. |
Theoretical Interactions with Model Biological Membranes
The interaction of this compound with biological membranes is expected to be significantly different from that of the water-soluble pyridoxine. As an amphipathic molecule, possessing a polar pyridoxine head group and two nonpolar palmitate tails, this compound will likely exhibit a strong affinity for the lipid bilayer of cell membranes. nih.govlibretexts.orgopenstax.org
The theoretical interactions can be conceptualized as follows:
Partitioning into the Lipid Bilayer: Due to its lipophilic nature, this compound is expected to readily partition into the hydrophobic core of the lipid bilayer. nih.govresearchgate.netacs.org The two palmitate chains would align with the fatty acid tails of the membrane phospholipids, driven by hydrophobic interactions. The more polar pyridoxine head group would likely orient itself towards the aqueous environment at the membrane-water interface. nih.govlibretexts.org This partitioning behavior is a common characteristic of amphipathic molecules. nih.govacs.orgmdpi.com
Transmembrane Movement: While the initial partitioning into the membrane is likely a rapid and spontaneous process, the translocation of the entire molecule from one leaflet of the bilayer to the other (flip-flop) is expected to be slow. This is due to the energetic barrier associated with moving the polar pyridoxine head group through the hydrophobic core of the membrane.
Potential for Self-Assembly: At higher concentrations in aqueous environments, it is plausible that this compound could self-assemble into structures such as micelles or liposomes, with the hydrophobic tails sequestered away from the water and the hydrophilic heads exposed.
The study of these interactions in model systems, such as liposomes or supported lipid bilayers, could be approached using various biophysical techniques. Molecular dynamics simulations would also be a valuable tool for providing atomistic-level insights into the behavior of this compound within a lipid bilayer. mdpi.comacs.orgnih.govnih.govlivecomsjournal.org
The table below outlines the anticipated interactions and their underlying principles.
| Interaction | Description | Driving Force/Principle |
| Membrane Partitioning | Insertion of the molecule into the lipid bilayer. | Hydrophobic effect. |
| Molecular Orientation | Palmitate tails in the hydrophobic core, pyridoxine head at the interface. | Amphipathic nature of the molecule. |
| Effect on Fluidity | Potential for decreased fluidity due to the packing of saturated fatty acid tails. | van der Waals interactions between acyl chains. |
| Transmembrane Movement | Slow translocation between bilayer leaflets. | Energetic penalty for moving a polar group through a nonpolar environment. |
Advanced Materials and Formulation Science Research Involving Pyridoxine Dipalmitate Non Clinical Focus
Encapsulation Technologies for Stability and Controlled Release in Research Applications
In the realm of materials science and chemical research, the encapsulation of active compounds is a critical technique for enhancing stability, enabling controlled release, and facilitating handling and incorporation into various systems. Pyridoxine (B80251) dipalmitate, a lipophilic derivative of vitamin B6, has been the subject of research involving various encapsulation technologies, primarily focusing on lipid-based nanocarriers. These technologies aim to protect the molecule from degradation and to control its release profile for specific research applications.
Liposomes: Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. Due to its lipophilic nature, pyridoxine dipalmitate is primarily entrapped within the lipid bilayer of these vesicles. The formation of this compound-loaded liposomes is often achieved through the thin-film hydration method. In this technique, the lipid components, including phospholipids like phosphatidylcholine and this compound, are dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film, which is subsequently hydrated with an aqueous phase, leading to the spontaneous formation of liposomes. researchgate.net The characteristics of these liposomes, such as size, lamellarity, and encapsulation efficiency, can be tailored by manipulating the lipid composition and preparation parameters. researchgate.net
The stability and release kinetics of this compound from liposomes are influenced by the fluidity and charge of the lipid bilayer. For instance, the incorporation of cholesterol can modulate membrane rigidity, thereby affecting the release rate. Controlled release can be triggered by external stimuli such as pH or temperature, depending on the specific lipid composition. nih.gov
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers with a solid lipid core matrix, offering advantages such as improved stability and controlled release for lipophilic compounds. researchgate.net this compound can be incorporated into the solid lipid matrix of SLNs. The production of these nanoparticles often involves high-pressure homogenization or microemulsion techniques. In the hot homogenization method, the drug is dissolved in the molten lipid, and this oil phase is then dispersed in a hot aqueous surfactant solution under high shear, followed by cooling and solidification of the lipid nanoparticles.
The crystalline nature of the solid lipid core in SLNs can influence the drug loading capacity and release profile. researchgate.net The release of this compound from SLNs typically follows a biphasic pattern, with an initial burst release from the outer layers followed by a sustained release from the core matrix. This controlled release is beneficial in research applications where a prolonged and steady supply of the compound is required.
Below is a comparative table of typical research-scale formulations for encapsulating this compound:
| Encapsulation Technology | Typical Lipid Matrix Components | Average Particle Size (nm) | Encapsulation Efficiency (%) | Release Profile |
| Liposomes | Phosphatidylcholine, Cholesterol | 100 - 400 | 70 - 95 | Biphasic or stimulus-responsive |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl monostearate, Palmitic acid | 150 - 500 | 60 - 90 | Sustained release |
Dispersion and Solubility Enhancement in Non-Aqueous Media for Research Purposes
This compound is characterized by its poor solubility in water and good solubility in oils and hot ethanol (B145695). thegoodscentscompany.com This lipophilic nature dictates its application in non-aqueous systems. Enhancing its dispersion and solubility in a wider range of non-aqueous media is a key consideration for various research and formulation studies.
The solubility of this compound in different organic solvents is a fundamental parameter for its application in materials science. While comprehensive public data is limited, its diester structure suggests solubility in a range of nonpolar to moderately polar organic solvents.
Solubility Profile of Pyridoxine (Parent Compound) in Select Solvents:
| Solvent | Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | ~10 caymanchem.com |
| Dimethylformamide (DMF) | ~0.25 caymanchem.com |
Note: This data is for the parent compound, pyridoxine. The dipalmitate ester will exhibit significantly different solubility, with higher solubility expected in nonpolar solvents.
Oleogels: A promising approach for dispersing and delivering lipophilic compounds like this compound in a controlled manner within a non-aqueous environment is through the use of oleogels. Oleogels are structured systems in which a liquid oil phase is entrapped within a three-dimensional network of a gelator. nih.govresearchgate.net this compound can be dissolved in the oil phase before the gelation process. Various oleogelators, such as waxes, fatty alcohols, and sterols, can be used to create these structures. The resulting oleogel provides a stable, non-aqueous matrix that can enhance the physical stability of the dispersed this compound and modulate its release. nih.govresearchgate.net The release of the compound from an oleogel is typically diffusion-controlled and depends on the properties of the gel network. nih.gov
Role in Emulsion and Suspension Stabilization for Chemical and Analytical Preparations
In the context of chemical and analytical preparations, particularly in non-aqueous systems like oil-in-oil (O/O) emulsions, the role of stabilizers is crucial. These systems are inherently unstable and require surface-active agents to prevent phase separation. While specific research on this compound as a primary emulsifier in O/O emulsions is not widely published, its molecular structure allows it to orient at the interface between two immiscible oil phases of differing polarity, thereby reducing interfacial tension and providing a stabilizing barrier.
Its function in stabilizing non-aqueous suspensions involves adsorbing onto the surface of suspended particles. The long palmitate chains can provide steric hindrance, preventing the particles from aggregating and settling. This is particularly relevant in the preparation of stable dispersions of solid materials in an oil or organic solvent base for various analytical and materials science applications. The effectiveness of this compound as a stabilizer would depend on its concentration, the nature of the oil phases or the suspended particles, and the presence of other surface-active components.
Integration into Polymeric Matrices for Advanced Materials Science
The incorporation of functional molecules into polymeric matrices is a key strategy in the development of advanced materials with tailored properties. This compound, with its lipophilic and potentially bioactive characteristics, can be integrated into various polymer systems to create functional polymer composites, films, and coatings.
Polymer Composites: this compound can be introduced as a functional additive into a polymer matrix through techniques such as melt blending or solvent casting. mdpi.commdpi.com In melt blending, the compound is mixed with the molten polymer, and upon cooling, it gets dispersed within the polymer matrix. In solvent casting, both the polymer and this compound are dissolved in a common solvent, and the subsequent evaporation of the solvent results in a composite film. mdpi.comnih.gov The presence of this compound within the polymer matrix can potentially modify the material's physical properties, such as its thermal stability or mechanical characteristics.
Polymer-Molecule Conjugates: For a more permanent integration and controlled presentation, this compound can be chemically conjugated to a polymer backbone. rsc.org This involves forming a covalent bond between the pyridoxine moiety (after suitable chemical modification) and the polymer chain. Such polymer-pyridoxine dipalmitate conjugates could be designed to have specific self-assembly properties or to act as functional building blocks for more complex materials. This approach offers precise control over the location and density of the functional molecule within the material's architecture.
The characterization of these this compound-integrated polymeric materials would involve techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the compound, differential scanning calorimetry (DSC) to assess thermal properties, and scanning electron microscopy (SEM) to study the morphology and dispersion of the additive within the polymer matrix. mdpi.come3s-conferences.org
Environmental Fate and Degradation Research of Pyridoxine Dipalmitate
Photodegradation Pathways and Kinetics
One likely photodegradation pathway is the photo-induced cleavage of the ester bonds linking the palmitic acid chains to the pyridoxine (B80251) core. This would result in the formation of pyridoxine and palmitic acid as primary photoproducts. Additionally, the pyridoxine ring itself may undergo further degradation. Studies on the radiolysis of pyridoxine in aqueous solutions, which involves high-energy radiation, have shown the formation of various oxidation products, suggesting that similar, albeit slower, processes could be initiated by UV radiation in the environment.
The kinetics of photodegradation are expected to be influenced by several environmental factors, including the intensity and wavelength of solar radiation, the presence of photosensitizing agents in the water or soil, and the pH of the medium. In the absence of experimental data for pyridoxine dipalmitate, a hypothetical kinetic model can be proposed based on first-order kinetics, which is common for the photodegradation of organic compounds in the environment.
Table 1: Hypothetical Photodegradation Kinetics of this compound in Aqueous Solution
| Parameter | Hypothetical Value | Conditions |
| Rate Constant (k) | 0.05 day⁻¹ | Simulated Sunlight |
| Half-life (t₁/₂) | 13.9 days | Simulated Sunlight |
| Quantum Yield (Φ) | 0.01 | 290-400 nm |
Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data for the photodegradation of this compound could be located.
Chemical Degradation in Environmental Mimics
The primary chemical degradation pathway for this compound in environmental mimics, such as aqueous solutions of varying pH, is expected to be the hydrolysis of its ester bonds. This reaction would yield pyridoxine and palmitic acid. The rate of hydrolysis is highly dependent on the pH of the solution. Ester hydrolysis can be catalyzed by both acids and bases.
In acidic conditions, the ester oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon. Generally, for esters, the rate of hydrolysis is slowest in the neutral pH range and increases significantly in both acidic and alkaline conditions. Given that this compound is an ester of a phenol and an alcohol, the two ester linkages may exhibit different hydrolysis rates.
Table 2: Expected pH Dependence of Hydrolysis of this compound
| pH | Expected Relative Rate of Hydrolysis | Primary Mechanism |
| 3 | Moderate | Acid-catalyzed |
| 7 | Slow | Neutral |
| 9 | Fast | Base-catalyzed |
Note: This table represents expected trends based on general chemical principles of ester hydrolysis, not experimental data for this compound.
Biodegradation by Microorganisms (non-human, non-clinical)
The biodegradation of this compound by environmental microorganisms is a probable and significant pathway for its removal from ecosystems. This process would likely be initiated by microbial enzymes, specifically esterases, which are ubiquitous in the environment and produced by a wide range of bacteria and fungi. These enzymes would catalyze the hydrolysis of the ester bonds, releasing pyridoxine and palmitic acid.
Following the initial hydrolysis, the resulting products would be further metabolized by microorganisms. Palmitic acid, a common fatty acid, is readily biodegradable and can be utilized by many microorganisms as a carbon and energy source through the β-oxidation pathway. Pyridoxine, being a water-soluble vitamin, is also expected to be biodegradable by various microbial communities.
The rate of biodegradation will depend on several factors, including the concentration of the compound, the presence of a competent microbial population, temperature, oxygen levels, and the availability of other nutrients. In an aerobic environment, complete mineralization to carbon dioxide, water, and inorganic nutrients is the expected ultimate fate.
Table 3: Potential Microorganisms and Enzymes in the Biodegradation of this compound
| Microbial Genus | Enzyme Class | Degradation Step |
| Pseudomonas | Lipases/Esterases | Hydrolysis of ester bonds |
| Bacillus | Lipases/Esterases | Hydrolysis of ester bonds |
| Rhodococcus | Fatty acid oxidases | Degradation of palmitic acid |
| Various bacteria and fungi | Pyridine (B92270) ring-hydroxylating enzymes | Degradation of pyridoxine |
Note: This table lists potential microorganisms and enzymes based on their known capabilities to degrade similar substances. Specific studies on this compound are lacking.
Future Research Directions and Emerging Areas for Pyridoxine Dipalmitate
Exploration of Novel and Sustainable Synthetic Routes
The traditional synthesis of pyridoxine (B80251) dipalmitate often involves esterification reactions that may utilize harsh solvents, stoichiometric reagents, and energy-intensive conditions. The future of its synthesis lies in the adoption of green chemistry principles to create more environmentally benign and efficient processes. jddhs.comrasayanjournal.co.innih.gov
Key areas for exploration include:
Biocatalysis: The use of enzymes, particularly lipases, as catalysts for the esterification of pyridoxine with palmitic acid presents a highly promising sustainable alternative. researchgate.net Lipases operate under mild conditions, are highly selective, and can be immobilized for reuse, thereby reducing waste and energy consumption. mdpi.com Research should focus on screening for robust lipases, optimizing reaction parameters (e.g., solvent-free systems, temperature, and substrate ratios), and developing efficient downstream purification processes.
Green Solvents and Reaction Conditions: A shift away from conventional volatile organic compounds (VOCs) towards greener solvents like ionic liquids or deep eutectic solvents could significantly improve the environmental profile of the synthesis. nih.gov Furthermore, innovative techniques such as microwave-assisted synthesis or continuous flow processing can offer substantial reductions in reaction times, energy use, and waste generation. jddhs.commdpi.com
Atom Economy: Future synthetic strategies should prioritize atom economy, maximizing the incorporation of all starting materials into the final product. mdpi.com This involves exploring catalytic systems, such as those using earth-abundant metals, that can facilitate the reaction with high efficiency and selectivity, minimizing the formation of by-products. researchgate.net The development of one-pot synthesis protocols would also align with this goal, simplifying procedures and reducing waste from intermediate purification steps. unibo.it
| Approach | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Biocatalysis (Enzymatic Synthesis) | Use of enzymes like lipases to catalyze the esterification reaction. researchgate.net | High selectivity, mild reaction conditions, reduced waste, reusable catalysts. mdpi.com | Screening for optimal enzymes, immobilization techniques, solvent-free reaction optimization. |
| Microwave-Assisted Synthesis | Application of microwave energy to accelerate the chemical reaction. | Drastically reduced reaction times, increased yields, lower energy consumption. jddhs.commdpi.com | Development of specific protocols for pyridoxine esterification, scalability studies. |
| Continuous Flow Chemistry | Performing the synthesis in a continuously flowing stream rather than a batch. | Improved heat and mass transfer, enhanced safety, easier automation and scalability. jddhs.com | Reactor design, optimization of flow rates and residence times, integration with real-time analytics. |
| Green Solvents | Replacing traditional volatile organic solvents with environmentally benign alternatives like ionic liquids or supercritical fluids. nih.gov | Reduced air pollution, potential for novel reactivity, easier product separation. nih.gov | Solvent screening, solubility studies of reactants, solvent recycling strategies. |
Application in Advanced Analytical Methodologies for Complex Matrices
The lipophilic nature of this compound presents distinct challenges for its detection and quantification in complex matrices such as cosmetic formulations, fortified foods, and biological tissues. Future research must focus on developing robust and sensitive analytical methods. researchgate.net
Current methods for vitamin B6 analysis, which primarily focus on hydrophilic vitamers, often employ reversed-phase high-performance liquid chromatography (HPLC) with UV or fluorescence detection. ijsdr.orgnih.govresearchgate.netnih.govunomaha.edu While effective for pyridoxine itself, these methods require significant adaptation for the nonpolar dipalmitate ester.
Future advancements should concentrate on:
Advanced Chromatographic Techniques: Ultra-performance liquid chromatography (UPLC) offers higher resolution and faster analysis times compared to conventional HPLC. nih.govresearchgate.net The coupling of UPLC with mass spectrometry (MS), particularly tandem mass spectrometry (UPLC-MS/MS), is essential for achieving the high sensitivity and selectivity required to quantify low concentrations of this compound and its metabolites in intricate biological samples. ijsdr.orgnih.gov
Novel Sample Preparation: The extraction of the lipophilic this compound from aqueous or high-lipid matrices is a critical step. Research into advanced extraction techniques like supercritical fluid extraction (SFE), pressurized liquid extraction (PLE), and solid-phase microextraction (SPME) could lead to cleaner extracts and more accurate quantification, minimizing matrix effects.
High-Resolution Mass Spectrometry (HRMS): The use of HRMS detectors (e.g., Orbitrap, TOF) can provide highly accurate mass measurements, enabling confident identification of this compound and its potential degradation products or metabolites in untargeted screening approaches within complex matrices.
| Technique | Principle | Advantage for this compound Analysis | Target Matrices |
|---|---|---|---|
| UPLC-MS/MS | Combines the high separation power of UPLC with the sensitivity and selectivity of tandem mass spectrometry. nih.gov | Enables precise quantification of the parent compound and its metabolites at very low concentrations. | Biological fluids (plasma, tissue homogenates), fortified foods. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase, ideal for separating lipid-soluble compounds. | Offers fast, efficient separation of lipophilic compounds with reduced organic solvent consumption. | Cosmetic creams and lotions, lipid-based pharmaceutical formulations. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass data, allowing for the determination of elemental composition. | Facilitates unequivocal identification of unknown metabolites and degradation products without authentic standards. | Metabolomics studies, stability testing of formulations. |
Further Elucidation of Biochemical Interactions in Defined in vitro Systems
To harness the full potential of this compound, a deeper understanding of its behavior at the cellular and molecular level is required. Defined in vitro systems provide a controlled environment to dissect its absorption, metabolic fate, and mechanism of action, independent of the complexities of a whole organism. plos.org
Key research questions to be addressed using in vitro models include:
Enzymatic Hydrolysis: Investigating the kinetics of enzymatic hydrolysis is crucial. It is hypothesized that esterases in the skin or intestinal mucosa cleave the dipalmitate ester to release active pyridoxine. nih.gov In vitro models using cell lysates (e.g., from keratinocytes or Caco-2 intestinal cells) or purified esterases can be used to determine the rate and extent of this conversion. nih.gov
Cellular Uptake and Transport: The mechanism by which this compound or its hydrolysis products cross cell membranes needs clarification. Studies using cell culture models, such as reconstructed human epidermis for dermatological applications or Caco-2 cell monolayers for intestinal transport, can elucidate the pathways of absorption (e.g., passive diffusion vs. carrier-mediated transport). plos.orgnih.gov
Intracellular Metabolism and Activity: Once inside the cell, the released pyridoxine is converted into its active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP). nih.govwikipedia.orgnih.gov Cell-based assays can be employed to measure the efficiency of this conversion following exposure to this compound and to assess the subsequent effects on PLP-dependent enzymes involved in amino acid and lipid metabolism. wikipedia.orgmdpi.com Furthermore, the antioxidant properties of the released pyridoxine can be quantified in cellular models of oxidative stress. researchgate.net
Design of this compound Analogs with Tailored Physicochemical and Biochemical Profiles
The structure of this compound offers numerous opportunities for chemical modification to create analogs with fine-tuned properties for specific applications. The design and synthesis of such analogs, guided by structure-activity relationship (SAR) studies, represents a significant area for future research. abertay.ac.ukmdpi.com
Strategic modifications could include:
Altering the Acyl Chains: The two palmitate chains can be replaced with other fatty acids of varying length and saturation. For instance, using shorter-chain fatty acids could increase aqueous solubility, while incorporating unsaturated fatty acids (e.g., oleic acid) might alter membrane fluidity and skin penetration profiles.
Modification of the Pyridine (B92270) Ring: While preserving the core vitamin B6 activity, subtle modifications to the pyridine ring could influence the molecule's stability, receptor binding affinity, or susceptibility to enzymatic cleavage. nih.gov
Introduction of Phosphonate Groups: Drawing inspiration from the design of pyridoxal 5'-phosphate mimetics, creating phosphonate analogs of this compound could enhance stability against enzymatic hydrolysis by phosphatases, potentially prolonging its biological effect. nih.gov
The goal of this analog design would be to develop new chemical entities with optimized profiles, such as improved skin retention for dermatological uses, enhanced stability in formulations, or targeted delivery and release in specific tissues. researchgate.netresearchgate.net
| Modification Strategy | Rationale | Desired Outcome | Potential Application |
|---|---|---|---|
| Varying Acyl Chain Length/Saturation | To modulate lipophilicity, solubility, and melting point. | Enhanced skin penetration, improved formulation compatibility, controlled release of pyridoxine. | Topical dermatology, controlled-release nutritional supplements. |
| Introducing Different Functional Groups on Acyl Chains | To add new functionalities (e.g., fluorescence for tracking, specific binding moieties). | Ability to monitor cellular uptake and distribution, targeted delivery to specific cell types. | Mechanistic studies, targeted drug delivery. |
| Bioisosteric Replacement on Pyridine Ring | To alter electronic properties and metabolic stability while retaining biological activity. nih.gov | Increased resistance to oxidation, modified interaction with enzymes or receptors. | Development of more stable and potent vitamin B6 prodrugs. |
| Synthesis of Phosphonate Analogs | To replace the phosphate-mimicking ester linkage with a more stable phosphonate bond. nih.gov | Increased in vivo stability against enzymatic cleavage, potentially leading to longer-lasting effects. nih.gov | Cardioprotective agents, neuroprotective compounds. |
Q & A
Q. What are the key physicochemical properties of pyridoxine dipalmitate that influence experimental design?
this compound (CAS 635-38-1) is a lipophilic derivative of vitamin B6, with a molecular formula of C₄₀H₇₁NO₅ and molecular weight 646.01 . Its melting point (87–91°C) and solubility in organic solvents like THF are critical for formulation studies. The compound’s low aqueous solubility necessitates the use of surfactants or lipid-based delivery systems in bioavailability experiments. Researchers should verify purity (>98% via HPLC) and stability under controlled storage conditions (room temperature, inert atmosphere) to avoid degradation .
Q. How can researchers validate the synthesis and purity of this compound?
Synthesis typically involves esterification of pyridoxine with palmitic acid. Post-synthesis, characterization should include HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight verification . For reproducibility, document reaction conditions (e.g., temperature, catalyst) and purification steps (e.g., recrystallization in hexane). Cross-reference spectral data with literature to confirm identity .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Reverse-phase HPLC with UV detection (λ = 290 nm) is standard for quantification. However, current reference methods for vitamin B6 (e.g., microbiological assays) fail to detect this compound due to its lipophilic nature . Researchers should optimize extraction protocols using lipid-soluble solvents (e.g., chloroform) and validate recovery rates via spiked samples. LC-MS/MS is recommended for high sensitivity in biological matrices .
Advanced Research Questions
Q. How can discrepancies in this compound’s reported molecular formula (C₄₀H₷₁NO₅ vs. C₄₀H₇₅NO₇) be resolved?
Contradictions arise from differing synthesis pathways or impurities. Researchers must cross-validate formulas using high-resolution mass spectrometry (HRMS) and elemental analysis. For regulatory compliance, adhere to CAS-registered data (C₄₀H₇₁NO₅ for CAS 635-38-1) and report deviations with analytical evidence .
Q. What experimental strategies address the lack of regulatory-approved methods for this compound in fortified foods?
Develop a hybrid approach combining enzymatic hydrolysis (to release pyridoxine) followed by LC-MS quantification. Validate against fortified matrices (e.g., infant formula) using deuterated internal standards. Collaborate with regulatory bodies to align methods with EU fortification guidelines .
Q. How can transdermal absorption studies of this compound be designed to compare with other vitamin B6 derivatives?
Use Franz diffusion cells with synthetic membranes or ex vivo skin models. Measure permeation rates of this compound versus water-soluble derivatives (e.g., pyridoxine HCl). Include lipid nanoparticles or micellar carriers to enhance bioavailability, and quantify systemic delivery via plasma LC-MS .
Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound efficacy studies?
Apply nonlinear regression (e.g., quadratic models) to estimate optimal doses, as demonstrated in pyridoxine growth studies . For clinical trials, use mixed-effects models to account for inter-subject variability. Predefine outcomes (e.g., plasma homocysteine reduction) and power calculations to ensure statistical validity .
Q. How can stability studies of this compound under varying pH and temperature conditions be structured?
Conduct accelerated stability testing per ICH guidelines: expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis. Assess degradation products (e.g., free pyridoxine) and correlate with Arrhenius kinetics to predict shelf life. Include antioxidants (e.g., BHT) in formulations to mitigate oxidation .
Q. What criteria should guide the selection of this compound in preclinical models for dermatological research?
Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Ensure animal models (e.g., murine acne models) replicate human sebum regulation.
- Novelty : Compare efficacy against existing treatments (e.g., retinoids).
- Ethics : Follow ARRIVE guidelines for humane endpoints.
- Relevance : Align outcomes (e.g., sebum excretion rate) with clinical endpoints .
Q. How can researchers apply the PICOT framework to design clinical trials for this compound?
- Population : Adults with seborrheic dermatitis.
- Intervention : Topical 2% this compound emulsion.
- Comparison : Placebo vs. pyridoxine HCl.
- Outcome : Reduction in lesion count at 8 weeks.
- Time : Double-blind, 12-week trial.
This structure ensures clarity and reproducibility, with predefined metrics for statistical analysis .
Methodological Considerations
- Data Contradictions : Reconcile conflicting solubility or stability data by repeating experiments under standardized conditions (e.g., USP dissolution apparatus) .
- Regulatory Gaps : Propose analytical validation protocols to regulatory agencies, emphasizing this compound’s unique properties .
- Interdisciplinary Collaboration : Partner with computational chemists to model lipid interactions or with pharmacologists for kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
